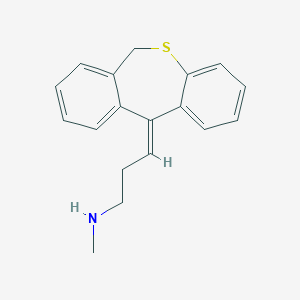
Northiaden
Overview
Description
. It belongs to the class of tricyclic antidepressants and is known for its role in the treatment of depressive disorders. The compound has a molecular formula of C18H19NS and a molar mass of 281.42 g/mol .
Mechanism of Action
Northiaden, also known as Nordosulepin or Northiadene, is a major active metabolite of the tricyclic antidepressant (TCA) dosulepin . This article will discuss the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
This compound primarily targets the noradrenaline transporter (NAT) and serotonin transporter (SERT) . These transporters play a crucial role in the reuptake of biogenic amines, which are key neurotransmitters in the brain.
Mode of Action
This compound interacts with its targets by inhibiting their reuptake activity . This inhibition increases the free levels of noradrenaline and serotonin at the synaptic cleft, enhancing neurotransmission and alleviating depressive symptoms.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the regulation of biogenic amines. By inhibiting the reuptake of noradrenaline and serotonin, this compound alters the balance of these neurotransmitters in the brain, affecting mood and anxiety levels .
Pharmacokinetics
This compound is readily absorbed from the small intestine and is extensively metabolized on first-pass through the liver . Peak plasma concentrations occur within 2-3 hours of oral administration . The elimination half-life of this compound is approximately 33 to 60 hours , suggesting a slow elimination rate compared to dosulepin . This slow elimination rate contributes significantly to the therapeutic effect of dosulepin .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve an increase in the levels of noradrenaline and serotonin in the synaptic cleft. This increase enhances neurotransmission, which can alleviate symptoms of depression and anxiety .
Biochemical Analysis
Biochemical Properties
Northiaden shows a slight selectivity for norepinephrine (NA) reuptake inhibition . It interacts with various enzymes and proteins, including those involved in the reuptake of biogenic amines . These interactions are crucial for its function as an antidepressant.
Cellular Effects
The effects of this compound on cells are primarily related to its role in inhibiting the reuptake of biogenic amines This inhibition increases the availability of these neurotransmitters at the synaptic cleft, influencing cell function
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with biogenic amine transporters . By inhibiting the reuptake of these neurotransmitters, this compound increases their availability in the synaptic cleft. This can lead to changes in gene expression and potentially influence enzyme activity.
Temporal Effects in Laboratory Settings
The temporal effects of this compound have been observed in laboratory settings. Notably, this compound has a slower elimination rate (36–46 hours) compared to dosulepin (14–24 hours), suggesting that this compound contributes significantly to the therapeutic effect of dosulepin over time .
Metabolic Pathways
This compound is a metabolite of dosulepin and is involved in its metabolic pathway . Dosulepin undergoes extensive hepatic metabolism to form this compound and dosulepin S-oxide . This compound S-oxide is among the basic metabolites found in urine .
Preparation Methods
The synthesis of northiaden involves the demethylation of dosulepin. The reaction conditions typically include the use of strong acids or bases to facilitate the removal of the methyl group from dosulepin . Industrial production methods for this compound are not extensively documented, but they likely follow similar principles to those used in laboratory synthesis, scaled up for mass production.
Chemical Reactions Analysis
Northiaden undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form this compound S-oxide.
Reduction: Reduction reactions are less common for this compound due to its stable structure.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and strong acids or bases for substitution reactions. The major products formed from these reactions include this compound S-oxide and other minor metabolites .
Scientific Research Applications
Northiaden has several scientific research applications, including:
Comparison with Similar Compounds
Northiaden is similar to other tricyclic antidepressants such as amitriptyline, nortriptyline, and lofepramine . it has unique properties that distinguish it from these compounds:
Amitriptyline: Both amitriptyline and this compound inhibit the reuptake of serotonin and norepinephrine, but this compound has a longer elimination half-life.
Nortriptyline: Nortriptyline is a metabolite of amitriptyline and primarily inhibits norepinephrine reuptake, similar to this compound.
Lofepramine: Lofepramine is metabolized to desipramine, which has a shorter half-life compared to this compound.
These differences highlight the unique pharmacokinetic and pharmacodynamic properties of this compound, making it a valuable compound in the study and treatment of depressive disorders.
Properties
IUPAC Name |
(3E)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NS/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18/h2-5,7-11,19H,6,12-13H2,1H3/b16-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTELXJYVTOFJAI-MHWRWJLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC=C1C2=CC=CC=C2CSC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC/C=C/1\C2=CC=CC=C2CSC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
844-12-2 (hydrochloride) | |
| Record name | Northiaden | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001154092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID701162830 | |
| Record name | 1-Propanamine, 3-dibenzo[b,e]thiepin-11(6H)-ylidene-N-methyl-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701162830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24881-71-8, 1154-09-2 | |
| Record name | 1-Propanamine, 3-dibenzo[b,e]thiepin-11(6H)-ylidene-N-methyl-, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24881-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Northiaden | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001154092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Northiaden | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024881718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanamine, 3-dibenzo[b,e]thiepin-11(6H)-ylidene-N-methyl-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701162830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NORTHIADEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8W20XLE56 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


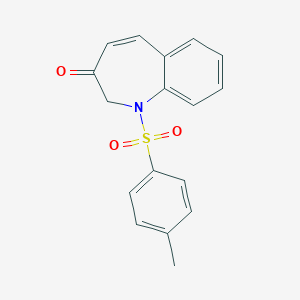
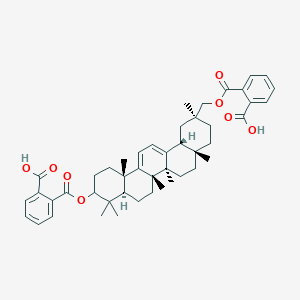
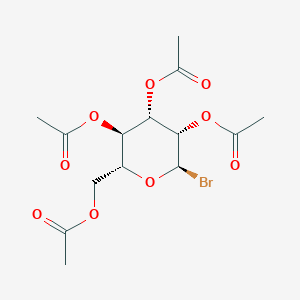
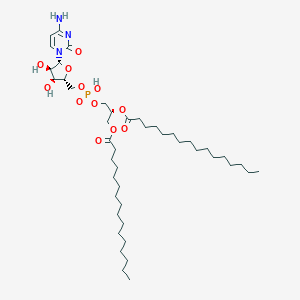
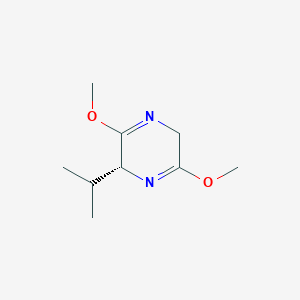

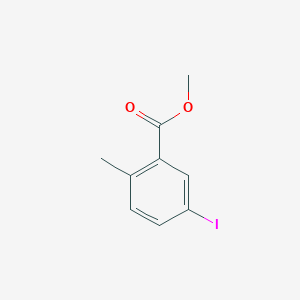
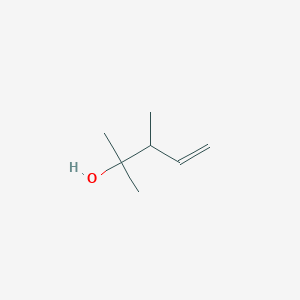
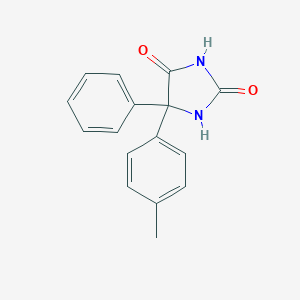
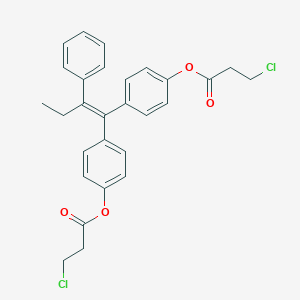
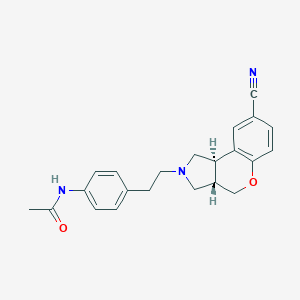
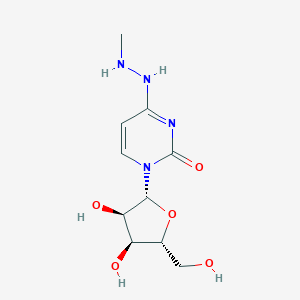
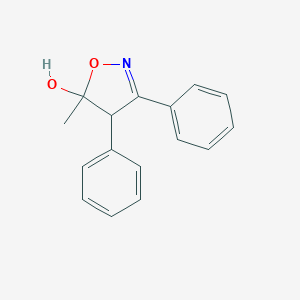
![Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carbonyl chloride](/img/structure/B26460.png)
